molecular formula C17H20ClNO B1389342 N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine CAS No. 1040688-07-0

N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine

Cat. No. B1389342
CAS RN: 1040688-07-0
M. Wt: 289.8 g/mol
InChI Key: ZADWWWCYWBZKMR-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine, also known as 3-chloro-2-methylphenyl-2-(3-methylphenoxy)propylamine, is an organic compound that is used in a variety of scientific research applications. It is a colorless to pale yellow liquid with a pungent odor. This compound is used in a variety of scientific experiments, including synthesizing new compounds, researching the mechanism of action, and studying biochemical and physiological effects.

Scientific Research Applications

N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine has a variety of scientific research applications. It is used as a starting material in the synthesis of various compounds, including drugs, pesticides, and other organic compounds. It is also used as a catalyst in organic reactions and as a reagent in the preparation of certain compounds. In addition, it has been used in the study of the mechanism of action of certain drugs, as well as in the study of the biochemical and physiological effects of certain compounds.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine is not well understood. However, it is believed that the compound binds to certain proteins in the body, which then leads to the activation of certain pathways. This activation can result in a variety of effects, including changes in gene expression, changes in enzyme activity, and changes in cell signaling.
Biochemical and Physiological Effects
N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine has been studied for its biochemical and physiological effects. It has been found to have an effect on the expression of certain genes, as well as on the activity of certain enzymes. It has also been shown to have an effect on cell signaling pathways, and has been found to have an effect on the uptake of certain drugs.

Advantages and Limitations for Lab Experiments

N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine has a variety of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to obtain and is relatively inexpensive. In addition, it is relatively stable, and can be stored for long periods of time without degradation. One limitation is that it is not very soluble in water, so it can be difficult to use in certain experiments.

Future Directions

N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine has the potential to be used in a variety of scientific research applications. One possible future direction is the exploration of the compound's effects on the expression of certain genes. Additionally, further research could be done on the compound's effects on cell signaling pathways, as well as on the uptake of certain drugs. Another possible future direction is the exploration of the compound's potential use as a catalyst in organic reactions. Finally, further research could be done on the compound's effects on biochemical and physiological processes in the body.

properties

IUPAC Name

3-chloro-2-methyl-N-[2-(3-methylphenoxy)propyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-12-6-4-7-15(10-12)20-13(2)11-19-17-9-5-8-16(18)14(17)3/h4-10,13,19H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADWWWCYWBZKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)CNC2=C(C(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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